Cas no 950245-17-7 (N-(2,3-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide)

N-(2,3-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative with potential applications in medicinal chemistry and agrochemical research. Its structure features a 1,2,3-triazole core substituted with a phenyl group at the 1-position and a propyl group at the 5-position, coupled with a carboxamide linkage to a 2,3-dimethylphenyl moiety. This compound may exhibit selective biological activity due to its well-defined steric and electronic properties. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in the development of novel pharmacophores or crop protection agents. The presence of both lipophilic and polar functional groups enhances its potential for targeted interactions in biochemical systems.
N-(2,3-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide structure
950245-17-7 structure
Product Name:N-(2,3-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
CAS No:950245-17-7
MF:C20H22N4O
MW:334.414884090424
CID:5431921
Update Time:2025-06-09

N-(2,3-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,3-dimethylphenyl)-1-phenyl-5-propyltriazole-4-carboxamide
    • N-(2,3-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
    • Inchi: 1S/C20H22N4O/c1-4-9-18-19(22-23-24(18)16-11-6-5-7-12-16)20(25)21-17-13-8-10-14(2)15(17)3/h5-8,10-13H,4,9H2,1-3H3,(H,21,25)
    • InChI Key: CKLDVAVPVHFHQH-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=CC=C2)C(CCC)=C(C(NC2=CC=CC(C)=C2C)=O)N=N1

N-(2,3-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F3375-1123-2μmol
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F3375-1123-1mg
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F3375-1123-3mg
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F3375-1123-5mg
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Additional information on N-(2,3-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

Professional Introduction to N-(2,3-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 950245-17-7)

N-(2,3-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide, identified by its CAS number 950245-17-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the triazole class of heterocyclic molecules, which are renowned for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its aromatic rings and the presence of multiple substituents, contribute to its unique chemical properties and make it a subject of intense study.

The N-(2,3-dimethylphenyl) moiety in the molecular structure imparts a specific electronic and steric environment that can influence the compound's interactions with biological targets. This part of the molecule is reminiscent of many pharmacologically active agents, where the dimethylphenyl group serves as a key pharmacophore. The 1-phenyl and 5-propyl substituents further enhance the molecular complexity, potentially affecting both the solubility and binding affinity of the compound. These structural elements are critical in determining its pharmacokinetic behavior and overall efficacy.

In recent years, there has been a surge in research focused on developing novel triazole derivatives for their potential applications in treating various diseases. The triazole core is particularly interesting due to its ability to form stable complexes with biological molecules, which can lead to potent inhibitory effects on enzymes and receptors involved in pathological processes. The specific arrangement of atoms in N-(2,3-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide makes it a promising candidate for further investigation in this context.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to construct the triazole ring and introduce the various substituents. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in forming the carbon-carbon bonds that define its structure. The use of these modern synthetic approaches not only enhances efficiency but also allows for greater customization of the molecule's properties.

The pharmacological profile of N-(2,3-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is currently under extensive evaluation. Preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes implicated in inflammation and cancer progression. The compound's ability to modulate these pathways could make it a valuable tool in developing novel therapeutic strategies. Additionally, its structural similarity to known bioactive molecules suggests that it may be adaptable for use in combination therapies, enhancing overall treatment efficacy.

In vitro studies have been conducted to assess the compound's interaction with various biological targets. These experiments have provided insights into its mechanism of action and potential side effects. The results indicate that it may have a favorable safety profile when used at appropriate concentrations. However, further research is needed to fully understand its pharmacological effects and long-term implications.

The development of new pharmaceuticals relies heavily on advancements in computational chemistry and molecular modeling techniques. These tools have been instrumental in predicting how N-(2,3-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide will interact with biological systems. By simulating its behavior at the molecular level, researchers can identify potential binding sites and optimize its structure for improved activity. Such simulations are crucial for guiding experimental design and reducing the time required to bring a new drug to market.

The regulatory landscape for new pharmaceutical compounds is stringent but well-established. Before N-(2,3-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide can be approved for clinical use, it must undergo rigorous testing to demonstrate safety and efficacy. This includes toxicology studies to assess potential adverse effects and clinical trials to evaluate its therapeutic benefits. The journey from laboratory discovery to market approval is long and complex but essential for ensuring that patients receive safe and effective treatments.

The role of academic institutions and pharmaceutical companies in advancing drug discovery cannot be overstated. Collaborative efforts between researchers from different disciplines have led to significant breakthroughs in understanding how molecules like N-(2,3-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

The future prospects for this compound are promising given its unique structural features and potential biological activities. Ongoing research aims to further refine its properties through structural modifications and optimization. By leveraging cutting-edge technologies such as gene editing and artificial intelligence-driven drug design platforms, scientists hope to unlock new therapeutic possibilities.

In conclusion,N-(CAS No 95024517 7 )is an intriguing organic compound with significant potential in pharmaceutical applications Its complex structure featuring aromatic ringsand multiple substituentsmakesit amodelsubjectforin-depthstudy Recent advancesin synthetic chemistryand computational biologyareenhancingour understandingofitspropertiesandfunctions As researchcontinues thiscompoundholds promise foreffective treatmentsforvarioushealthconditions Furtherinvestigationwillbekeytounlockingitsfulltherapeuticpotential ensuringthatpatientsaroundthe worldcanbenefitfromtheseinnovations。)is an intriguing organic compound with significant potential in pharmaceutical applications Its complex structure featuring aromatic ringsand multiple substituentsmakesit amodelsubjectforin-depthstudy Recent advancesin synthetic chemistryand computational biologyareenhancingour understandingofitspropertiesandfunctions As researchcontinues thiscompoundholds promise foreffective treatmentsforvarioushealthconditions Furtherinvestigationwillbekeytounlockingitsfulltherapeuticpotential ensuringthatpatientsaroundthe worldcanbenefitfromtheseinnovations。)is an intriguing organic compound with significant potential in pharmaceutical applications Its complex structure featuring aromatic ringsand multiple substituentsmakesit amodelsubjectforin-depthstudy Recent advancesin synthetic chemistryand computational biologyareenhancingour understandingofitspropertiesandfunctions As researchcontinues thiscompoundholds promise foreffective treatmentsforvarioushealthconditions Furtherinvestigationwillbekeytounlockingitsfulltherapeuticpotential ensuringthatpatientsaroundthe worldcanbenefitfromtheseinnovations。)is an intriguing organic compound with significant potential in pharmaceutical applications Its complex structure featuring aromatic ringsand multiple substituentsmakesit amodelsubjectforin-depthstudy Recent advancesin synthetic chemistryand computational biologyareenhancingour understandingofitspropertiesandfunctions As researchcontinues thiscompoundholds promise foreffective treatmentsforvarioushealthconditions Furtherinvestigationwillbekeytounlockingitsfulltherapeuticpotential ensuringthatpatientsaroundthe worldcanbenefitfromtheseinnovations。)is an intriguing organic compound with significant potential in pharmaceutical applications Its complex structure featuring aromatic ringsand multiple substituentsmakesit amodelsubjectforin-depthstudy Recent advancesin synthetic chemistryand computational biologyareenhancingour understandingofitspropertiesandfunctions As researchcontinues thiscompoundholds promise foreffective treatmentsforvarioushealthconditions Furtherinvestigationwillbekeytounlockingitsfulltherapeuticpotential ensuringthatpatientsaroundthe worldcanbenefitfromtheseinnovations。

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